(乙二胺)碘铂(II)二聚体二硝酸盐

描述

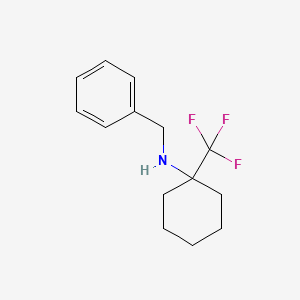

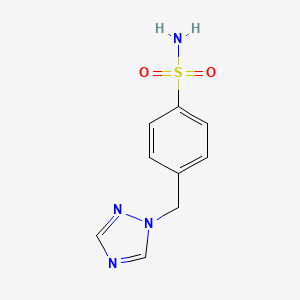

“(Ethylenediamine)iodoplatinum(II) dimer dinitrate” is a platinum catalyst with a linear formula of C4H16I2N4Pt2 · 2NO3 . It has a molecular weight of 888.17 and is often used in various chemical reactions due to its catalytic properties .

Synthesis Analysis

The synthesis of this compound involves the use of a diatomic Pt precursor and a substrate such as mesoporous graphitic carbon nitride (mpg-C3N4) . The resulting Pt2/mpg-C3N4 shows remarkable catalytic ability towards the selective hydrogenation of nitrobenzene to aniline .Molecular Structure Analysis

The molecular structure of this compound is characterized by two platinum atoms connected by iodine atoms and ethylenediamine groups . This structure is further associated with nitrate ions .Chemical Reactions Analysis

This compound has been used as a catalyst in various chemical reactions. For instance, it has shown excellent catalytic performance for the highly selective hydrogenation of nitrobenzene to aniline . The conversion rate in this reaction is significantly superior to that of single-atom catalysts .Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 268 °C . It is suitable for use as a platinum core reagent type catalyst .科学研究应用

1. 铂配合物的合成和结构

对 (乙二胺)碘铂(II)二聚体二硝酸盐的研究导致了新型铂配合物的合成。例如,Djinovic 等人(2010 年)合成了 1-甲基胞嘧啶桥联的 (乙二胺)铂(II) 二聚体,并通过 X 射线分析观察了其结构特征。这项工作有助于理解此类铂配合物的分子结构和潜在反应性 (Djinovic、Galanski、Arion 和 Keppler,2010 年)。

2. 配体化学的探索

铂配合物中配体的化学是另一个感兴趣的领域。Cerdà 等人(2006 年)探索了二硝酸 (乙二胺) 钯(II) 的合成和晶体结构,揭示了此类配合物中配体的性质。这项研究有助于理解像乙二胺这样的配体如何在铂化合物中相互作用 (Cerdà、Costisella 和 Lippert,2006 年)。

3. 抗肿瘤活性

铂配合物的抗肿瘤活性是一个重要的研究领域。Kaluđerović 等人(2006 年)评估了各种具有 edda 型配体的铂(II/IV) 配合物对人腺癌 HeLa 细胞的抗肿瘤选择性。他们的发现有助于理解这些化合物作为癌症治疗潜在治疗应用 (Kaluđerović、Đinović、Juranić、Stanojković 和 Sabo,2006 年)。

4. 分子力学和量子化学研究

研究还深入到铂化合物的分子力学和量子化学。Nikolov 等人(1994 年)对顺式二氨二氯铂(II) 及其取代的双(乙二胺)二氯铂(II)配合物的水解进行了研究,深入了解了这些化合物的热力学稳定性和反应性 (Nikolov、Trendafilova、Schönenberger、Gust、Kritzenberger 和 Yersin,1994 年)。

5. 分子自组装中的配位组件

Fujita 等人(2005 年)总结了使用 Pd(II) 角基单元 15 年的工作,强调了它在设计新的离散二维和三维结构中的作用。这项研究对于理解乙二胺配体在形成复杂分子结构中的作用至关重要 (Fujita、Tominaga、Hori 和 Therrien,2005 年)。

作用机制

Mode of Action

It is known that platinum-based compounds generally interact with dna in cells, forming dna adducts and causing dna damage, which can lead to cell death . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.

Biochemical Pathways

The biochemical pathways affected by (Ethylenediamine)iodoplatinum(II) dimer dinitrate are not clearly defined. Platinum-based compounds are known to interfere with DNA replication and transcription, which can affect numerous biochemical pathways. The downstream effects of these disruptions can include cell cycle arrest and apoptosis .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (Ethylenediamine)iodoplatinum(II) dimer dinitrate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the biological environment within cells or tissues, including the presence of various enzymes and proteins, can also influence the compound’s action.

安全和危害

未来方向

The future research on this compound is likely to focus on its potential applications in sustainable energy utilization . Its use as a dual-atom catalyst (DAC) presents opportunities for efficient energy conversion and storage . DACs have the advantages of full active site exposure, high selectivity, theoretical 100% atom utilization, and the ability to break the scaling relationship of adsorption free energy on active sites .

属性

IUPAC Name |

ethane-1,2-diamine;iodoplatinum(1+);dinitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H8N2.2HI.2NO3.2Pt/c2*3-1-2-4;;;2*2-1(3)4;;/h2*1-4H2;2*1H;;;;/q;;;;2*-1;2*+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXMBGQJNZDBOD-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].I[Pt+].I[Pt+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16I2N6O6Pt2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

888.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromopyrido[3,2-d]pyrimidine-8-oxo-7-carboxylic acid](/img/structure/B3212263.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212276.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212288.png)

![4-{[Benzyl(propyl)amino]methyl}aniline](/img/structure/B3212303.png)

![Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine](/img/structure/B3212336.png)